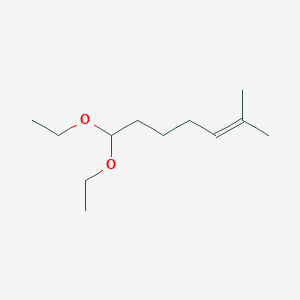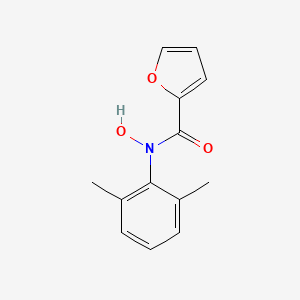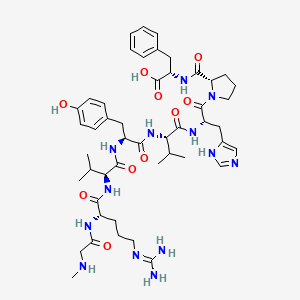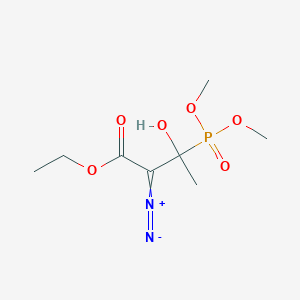
7,7-Diethoxy-2-methylhept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diethoxy-2-methylhept-2-ene: is an organic compound with the molecular formula C11H22O2. It is characterized by the presence of two ethoxy groups and a double bond in its structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxy-2-methylhept-2-ene typically involves the alkylation of 2-methylhept-2-ene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-methylhept-2-ene and ethyl orthoformate.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Product Isolation: The product is isolated by distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7,7-Diethoxy-2-methylhept-2-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,7-Diethoxy-2-methylhept-2-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.
Biology: In biological research, this compound can be used to study the effects of alkylation on biological systems. It serves as a model compound to investigate the interactions between organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including polymerization and material modification.
Wirkmechanismus
The mechanism of action of 7,7-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in electrophilic addition reactions, where it can react with electrophiles to form new bonds. The ethoxy groups can undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methylhept-2-ene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
7,7-Dimethoxy-2-methylhept-2-ene: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
7,7-Diethoxyhept-2-ene: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 7,7-Diethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy groups and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
52093-39-7 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
7,7-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h9,12H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
JKUUPMBZHDPITH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCC=C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)





![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)




![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

